4-ethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide
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Overview
Description
The compound “4-ethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The molecule also contains a 1,2,3-triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . The presence of the ethoxy group and the 3-methylbutan-2-yl group further adds to the complexity of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography and NMR spectroscopy are typically used to determine the structure of complex organic molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Photodegradation and Environmental Applications
- The study of sulfamethoxazole (a related sulfonamide) under photolabile conditions in acidic aqueous solutions revealed the formation of various photoproducts, highlighting the compound's significant photodegradation behavior. This finding is critical for understanding the environmental fate of sulfonamide antibiotics and their photodecomposition pathways (Zhou & Moore, 1994).
Medical Research: Vasospasm Treatment
- Research on the effectiveness of endothelin receptor antagonists in preventing cerebral vasospasm post-subarachnoid hemorrhage indicates potential therapeutic applications of sulfonamide derivatives in addressing this critical neurological condition (Zuccarello et al., 1996).
Cancer Treatment: Photodynamic Therapy
- A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. This underscores the compound's promising applications in developing novel cancer therapies (Pişkin et al., 2020).
Textile Industry: UV Protection and Antimicrobial Treatment
- The design of azo dyes with sulfonamide moieties for cotton fabrics demonstrated enhanced UV protection and antimicrobial properties. This application is particularly relevant for the textile industry, aiming to produce fabrics with added functional benefits (Mohamed et al., 2020).
Antimicrobial Activity: Heterocyclic Compounds
- Synthesis of arylazopyrazole pyrimidone clubbed with heterocyclic compounds, including a sulfonamide moiety, showed significant antimicrobial activity. This research contributes to the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Sarvaiya et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-ethoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-4-22-13-5-7-14(8-6-13)23(20,21)18-15(12(2)3)11-19-16-9-10-17-19/h5-10,12,15,18H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUKMFJTVSZAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC(CN2N=CC=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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